molecular formula C10H16O4 B182368 (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid CAS No. 15177-66-9

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid

Cat. No.: B182368
CAS No.: 15177-66-9
M. Wt: 200.23 g/mol
InChI Key: FAFFYFMLKGDSEQ-UHFFFAOYSA-N
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Description

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with ethoxycarbonyl and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the necessary functional groups.

    Introduction of Ethoxycarbonyl Group: This step involves the esterification of cyclohexane with ethyl chloroformate under basic conditions to form the ethoxycarbonyl derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized catalytic systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain reactions.

    Ethyl cyclohexanecarboxylate: Similar structure but lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

(1R,4R)-4-(Ethoxycarbonyl)cyclohexanecarboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

4-ethoxycarbonylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFFYFMLKGDSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304828
Record name (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-66-9
Record name (1R,4R)-4-(ETHOXYCARBONYL)CYCLOHEXANECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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